molecular formula C13H7F2NO4 B6399910 4-(3,5-Difluorophenyl)-2-nitrobenzoic acid, 95% CAS No. 887249-19-6

4-(3,5-Difluorophenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6399910
CAS RN: 887249-19-6
M. Wt: 279.19 g/mol
InChI Key: TVBNDFLIFBRSJT-UHFFFAOYSA-N
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Description

4-(3,5-Difluorophenyl)-2-nitrobenzoic acid (95%) is an organic compound that is widely used in research and industrial applications. It is a white crystalline solid with a melting point of 149-152°C, a solubility of 0.3 g/L in water, and a density of 1.6 g/cm3. This compound is also known as 4-difluorobenzonitrile, 4-difluorobenzoic acid, and 4-difluorophenyl nitrobenzoic acid.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)-2-nitrobenzoic acid (95%) is not yet fully understood. However, it is believed that the nitro group of this compound acts as an electron-withdrawing group, which increases the electrophilicity of the aromatic ring and facilitates the formation of a reactive intermediate during the reaction. This reactive intermediate is then able to react with other molecules, leading to the formation of desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Difluorophenyl)-2-nitrobenzoic acid (95%) have not yet been studied in detail. However, it is believed that this compound may act as an antioxidant, as well as a scavenger of free radicals. Additionally, this compound may have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3,5-Difluorophenyl)-2-nitrobenzoic acid (95%) in lab experiments include its high reactivity, low cost, and ease of synthesis. Additionally, this compound is stable and non-toxic, making it safe to handle and store. However, one limitation of this compound is that it is not very soluble in water, which may limit its use in some reactions.

Future Directions

The future directions for 4-(3,5-Difluorophenyl)-2-nitrobenzoic acid (95%) research include further investigation into its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research could be conducted into the synthesis of derivatives of this compound, as well as its use as a catalyst in organic synthesis. Finally, further research could be conducted into the potential uses of this compound in materials science and nanotechnology.

Synthesis Methods

4-(3,5-Difluorophenyl)-2-nitrobenzoic acid (95%) can be synthesized by a variety of methods. One method involves the reaction of 3,5-difluorobenzaldehyde with nitrobenzene in the presence of an acid catalyst. This reaction yields a nitrobenzene derivative containing a 3,5-difluorophenyl group. The nitrobenzene derivative can then be converted to the desired 4-(3,5-difluorophenyl)-2-nitrobenzoic acid (95%) by hydrolysis.

Scientific Research Applications

4-(3,5-Difluorophenyl)-2-nitrobenzoic acid (95%) is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a range of organic compounds, including pharmaceuticals and agrochemicals. It has also been used as a catalyst in the synthesis of polymers and as a starting material for the production of fluorinated compounds. Additionally, this compound has been used in the synthesis of fluorescent probes and as a chromogenic substrate in enzyme assays.

properties

IUPAC Name

4-(3,5-difluorophenyl)-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO4/c14-9-3-8(4-10(15)6-9)7-1-2-11(13(17)18)12(5-7)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBNDFLIFBRSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689643
Record name 3',5'-Difluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887249-19-6
Record name 3',5'-Difluoro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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